Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

Catalog No.
S12812432
CAS No.
503627-65-4
M.F
C10H11F2NO2
M. Wt
215.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl...

CAS Number

503627-65-4

Product Name

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester

IUPAC Name

ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

InChI

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-6-7(2)4-5-13-8/h4-6H,3H2,1-2H3

InChI Key

QDTVZSDHZPBXNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=CC(=C1)C)(F)F

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester, also known by its IUPAC name ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate, is a chemical compound with the molecular formula C10H11F2NO2C_{10}H_{11}F_{2}NO_{2} and a molecular weight of approximately 215.197 g/mol. This compound features a pyridine ring substituted with a methyl group and two fluorine atoms, contributing to its unique properties and reactivity. It is typically available in a purity of around 96% and is used in various chemical applications, particularly in organic synthesis and pharmaceutical development .

Due to its functional groups. Key reactions include:

  • Esterification: The compound can undergo esterification reactions where it reacts with alcohols to form esters.
  • Acylation: It can act as an acylating agent in the synthesis of other compounds, particularly in the formation of amides and other esters.
  • Nucleophilic Substitution: The presence of fluorine atoms makes it a suitable substrate for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms .

While specific biological activities of difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester are not extensively documented, compounds with similar structures often exhibit significant biological properties. Pyridine derivatives are known for their roles in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities. The fluorine substitutions may enhance biological activity by influencing lipophilicity and metabolic stability .

The synthesis of difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester typically involves several steps:

  • Preparation of 4-Methyl-Pyridine: Starting from pyridine or its derivatives, the methyl group can be introduced using alkylation methods.
  • Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination techniques or by using fluorinating agents such as sulfur tetrafluoride.
  • Esterification: The final step involves esterification of the resulting difluorinated pyridine derivative with ethanol in the presence of an acid catalyst to yield the ethyl ester .

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester has several applications, including:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored in drug development processes.
  • Agricultural Chemicals: Similar compounds are often evaluated for use in pesticides and herbicides .

Several compounds share structural similarities with difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4-PyridylacetateC9H11NO2C_{9}H_{11}NO_{2}Lacks fluorine substitutions; simpler structure
Difluoro-(pyridin-2-yl)-acetic acid ethyl esterC9H9F2NO2C_{9}H_{9}F_{2}NO_{2}Different pyridine substitution pattern
4-Fluoro-(pyridin-3-yl)-acetic acidC8H8FNO2C_{8}H_{8}FNO_{2}Contains one fluorine; different position on pyridine

Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester stands out due to its dual fluorination at the alpha position relative to the carboxylic group, which may enhance its reactivity and biological properties compared to simpler analogs .

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

215.07578492 g/mol

Monoisotopic Mass

215.07578492 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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